molecular formula C9H9NOS2 B12867900 4-((Methylsulfonothioyl)methyl)benzonitrile

4-((Methylsulfonothioyl)methyl)benzonitrile

Cat. No.: B12867900
M. Wt: 211.3 g/mol
InChI Key: FTASSMDLJFXQRG-UHFFFAOYSA-N
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Description

4-((Methylsulfonothioyl)methyl)benzonitrile is an organic compound that features a benzonitrile core with a methylsulfonothioyl group attached to the benzene ring. This compound is notable for its unique chemical structure, which includes both nitrile and sulfonothioyl functional groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfonothioyl)methyl)benzonitrile typically involves the introduction of the methylsulfonothioyl group to a benzonitrile derivative. One common method involves the reaction of 4-methylbenzonitrile with a sulfonothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfonothioyl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfonothioyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Methylsulfonothioyl)methyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Methylsulfonothioyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylsulfonothioyl)methyl)benzonitrile is unique due to the presence of both nitrile and sulfonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

4-(methylsulfonothioylmethyl)benzonitrile

InChI

InChI=1S/C9H9NOS2/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3

InChI Key

FTASSMDLJFXQRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)CC1=CC=C(C=C1)C#N

Origin of Product

United States

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